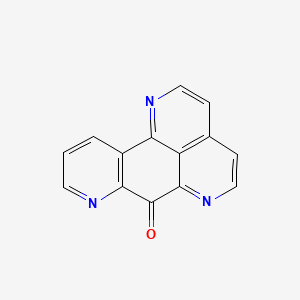
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one: is a heterocyclic compound that belongs to the class of pyridoacridine alkaloids. These compounds are known for their complex structures and significant biological activities. The structure of this compound includes a fused ring system that combines pyridine and phenanthroline moieties, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one typically involves Diels-Alder reactions. These reactions are carried out between quinoline-5,8-diones and N,N-aldehyde-dimethylhydrazones . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyridine and phenanthroline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially or fully reduced pyridoacridine derivatives.
Substitution: Formation of halogenated pyridoacridine compounds.
Scientific Research Applications
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Mechanism of Action
The mechanism of action of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between the base pairs and causing structural distortions that prevent the proper functioning of DNA polymerases and other enzymes involved in DNA metabolism .
Comparison with Similar Compounds
Meridine: Another pyridoacridine alkaloid with similar DNA intercalating properties.
Ascididemin: Known for its antitumor activity and structural similarity to 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one.
Uniqueness: this compound is unique due to its specific ring fusion pattern and the presence of both pyridine and phenanthroline moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific fields.
Properties
CAS No. |
266306-76-7 |
|---|---|
Molecular Formula |
C14H7N3O |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6,10,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C14H7N3O/c18-14-12-9(2-1-5-15-12)11-10-8(3-6-16-11)4-7-17-13(10)14/h1-7H |
InChI Key |
OPUPHQHVRPYOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C3=NC=CC4=C3C2=NC=C4)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















